Ethyl 2-cyclopentyl-3-hydroxypropanoate
Overview
Description
Ethyl 2-cyclopentyl-3-hydroxypropanoate is a chemical compound . Its molecular formula is C10H18O3 . It is also known as Propanoic acid, 2-hydroxy-, ethyl ester .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The exact structure and arrangement of these atoms could not be found in the available resources.Scientific Research Applications
Solvent Applications in Chemical Processes :
- Ethyl lactate (ethyl 2-hydroxypropanoate), closely related to Ethyl 2-cyclopentyl-3-hydroxypropanoate, is emerging as an eco-friendly solvent with wide applications in food, pharmaceutical, and fine chemical industries. Its potential as a solvent in supercritical media, and as a cosolvent in supercritical extraction and antisolvent precipitation processes, has been highlighted (Bermejo et al., 2013).
Synthesis of Bioactive Compounds :
- The synthesis of (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid, a compound starting from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, showcases the potential of ethyl hydroxypropanoate derivatives in synthesizing bioactive compounds (Alonso et al., 2005).
Enzymatic Acylation Studies :
- Research on the enzymatic resolution of racemic ethyl 2- and 3-furyl-3-hydroxypropanoates by Candida antarctica lipases has provided insights into lipase enantiopreference and substrate structure, particularly in O-acylations of secondary alcohols (Brem et al., 2011).
Ultrasound in Enzymatic Resolution :
- The study on enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate using ultrasound bath and enzymes highlights the use of ultrasound in speeding up enzymatic reactions without significant changes in yield or enantiomeric excess (Ribeiro et al., 2001).
Synthesis of Pharmaceutical Intermediates :
- A practical synthesis protocol for ethyl-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate, an important intermediate for gemcitabine hydrochloride, highlights the role of ethyl hydroxypropanoate derivatives in pharmaceutical intermediate synthesis (Mukarram et al., 2011).
Safety and Hazards
While specific safety and hazard information for Ethyl 2-cyclopentyl-3-hydroxypropanoate was not found, it’s generally recommended to handle chemical compounds with care. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .
Properties
IUPAC Name |
ethyl 2-cyclopentyl-3-hydroxypropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-13-10(12)9(7-11)8-5-3-4-6-8/h8-9,11H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWZFYWDRLQRDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)C1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280886 | |
Record name | ethyl 2-cyclopentyl-3-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5452-76-6 | |
Record name | NSC18986 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18986 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-cyclopentyl-3-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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